molecular formula C23H17N3O4S B5760158 N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B5760158
M. Wt: 431.5 g/mol
InChI Key: XKQJACWNTMGRLM-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide, also known as MPT0B390, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. The compound also activates the p38 MAPK pathway, which is responsible for inducing apoptosis. This compound has been found to selectively target cancer cells, sparing normal cells, which makes it a promising therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. The compound also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-9. In vivo studies have shown that this compound reduces tumor growth and metastasis, without causing significant toxicity.

Advantages and Limitations for Lab Experiments

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. The compound is also highly specific for cancer cells, which allows for targeted therapy. However, this compound has some limitations, including its relatively low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide. One potential direction is to investigate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors. Another direction is to explore its potential for the treatment of other types of cancer, such as pancreatic and ovarian cancer. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability of the compound.
Conclusion
This compound is a promising synthetic compound that has shown potential for the treatment of various types of cancer. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway and activation of the p38 MAPK pathway. This compound has several advantages for lab experiments, including its high purity and specificity for cancer cells. However, further studies are needed to optimize its synthesis method and improve its bioavailability.

Synthesis Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with thiourea to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with 2-nitrobenzoyl chloride to form this compound. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-30-17-13-11-15(12-14-17)20-21(16-7-3-2-4-8-16)31-23(24-20)25-22(27)18-9-5-6-10-19(18)26(28)29/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQJACWNTMGRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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